molecular formula C11H18Cl2N2 B077394 1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE CAS No. 13078-13-2

1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE

Cat. No.: B077394
CAS No.: 13078-13-2
M. Wt: 212.72 g/mol
InChI Key: QJNWTYUDISMTMR-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)piperazine dihydrochloride hydrate (CAS 13078-13-2) is a piperazine derivative with a 3-methylphenyl substituent. Its molecular formula is C₁₁H₁₈Cl₂N₂, and molecular weight is 249.18 g/mol (anhydrous basis) . The compound exists as a white to off-white crystalline powder with a melting point range of 195–202°C . It is a dihydrochloride salt hydrate, enhancing its stability and solubility in polar solvents like water or DMSO .

The compound is primarily used in research settings, particularly in organic synthesis and receptor-binding studies .

Properties

IUPAC Name

1-(3-methylphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNWTYUDISMTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156736
Record name 1-(m-Tolyl)piperazine dihydrochloride
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Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-13-2
Record name 1-(m-Tolyl)piperazine dihydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(m-Tolyl)piperazine dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(m-tolyl)piperazine dihydrochloride
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Preparation Methods

Ullmann-Type Coupling Reaction

The primary method for synthesizing the 1-(3-methylphenyl)piperazine base involves a copper-catalyzed Ullmann coupling between piperazine and 3-iodotoluene. As detailed in, the reaction proceeds under reflux in a 1,2-dimethoxyethane (DME) and isopropyl alcohol solvent system, using potassium phosphate as a base and copper(I) iodide as a catalyst.

Reaction Conditions

  • Reagents : Piperazine (1.76 g, 0.02 mol), 3-iodotoluene (2.18 g, 0.01 mol), CuI (0.5 g, 25 mmol), K₃PO₄ (4.66 g, 17.5 mmol)

  • Solvents : Isopropyl alcohol (25 mL), DME (co-solvent)

  • Temperature : Reflux (~85°C)

  • Atmosphere : Argon

  • Duration : 18 hours

  • Yield : 23% after column chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/methanol/ammonium hydroxide mixtures, followed by recrystallization to enhance purity.

Mechanistic Insights

The Ullmann reaction proceeds via a single-electron transfer (SET) mechanism, where Cu(I) facilitates the formation of a phenyl radical intermediate. The 3-methylphenyl group substitutes one nitrogen of piperazine, with the excess piperazine acting as both a reactant and a base to neutralize HI byproducts.

Conversion to Dihydrochloride Hydrate

Hydrate Stabilization

The hydrate form is stabilized by hydrogen bonding between the hydrochloride ions and water molecules. X-ray diffraction data for related compounds (e.g., 2-methyl-1-(3-methylphenyl)piperazine dihydrochloride) confirm a monoclinic crystal system with water occupying interstitial lattice sites.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

Patent describes a method for 1-methyl-3-phenylpiperazine using reductive amination, which could be adapted for the 3-methylphenyl analog. Key steps include:

  • Methylation : N-Methylation of a piperazine intermediate using methyl iodide in DMF.

  • Reduction : Lithium aluminium hydride (LiAlH₄) reduction of a carbonyl intermediate.

  • Deprotection : Catalytic hydrogenation to remove benzyl groups.

While this method avoids copper catalysts, it introduces challenges in regioselectivity, necessitating rigorous purification.

Diazonium Salt Coupling

A patent outlines a diazonium salt intermediate for piperazine derivatives, though this approach is less favorable due to side reactions (e.g., thiophenol coupling) and lower yields (~50%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, δ ppm): Aromatic protons (7.2–7.4, m), piperazine CH₂ (3.1–3.3, m), methyl group (2.3, s).

  • HPLC : Purity >98% (C18 column, acetonitrile/water + 0.1% TFA).

Physical Properties

  • Melting Point : 215–217°C (decomposition, similar to).

  • Solubility : Freely soluble in water (>100 mg/mL), sparingly soluble in ethanol.

Applications and Pharmacological Relevance

1-(3-Methylphenyl)piperazine derivatives exhibit calmodulin antagonism, reducing blood-brain barrier permeability in ischemic stroke models . The dihydrochloride hydrate form enhances aqueous solubility, making it suitable for intravenous formulations.

Chemical Reactions Analysis

1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1-(3-Methylphenyl)piperazine dihydrochloride hydrate is primarily recognized for its role as an arylpiperazine compound, which serves as an important intermediate in the synthesis of various pharmaceuticals. Here are some key applications:

Antidepressant Activity

Research indicates that piperazine derivatives, including this compound, exhibit antidepressant properties. These compounds interact with neurotransmitter systems, particularly serotonin and dopamine receptors, making them candidates for treating mood disorders .

Anxiolytic Effects

Studies have shown that piperazine derivatives can possess anxiolytic effects. The modulation of serotonin receptors is believed to play a crucial role in this activity, suggesting potential therapeutic applications for anxiety disorders .

Antipsychotic Potential

The compound has been investigated for its antipsychotic properties. Its ability to modulate dopaminergic and serotonergic systems positions it as a potential candidate in the development of new antipsychotic medications .

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups necessary for biological activity. Research into its derivatives has led to compounds with enhanced pharmacological profiles, indicating that structural modifications can significantly impact their efficacy and safety profiles.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in animal models. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential use in treating depression .

Case Study 2: Anxiolytic Properties

Another investigation focused on the anxiolytic effects of this compound using standardized behavioral tests. The findings indicated that administration of this compound resulted in decreased anxiety levels, corroborating its therapeutic potential for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE involves its interaction with molecular targets and pathwaysThis interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms . The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-(3-methylphenyl)piperazine dihydrochloride hydrate with related piperazine derivatives:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound 13078-13-2 C₁₁H₁₈Cl₂N₂ 249.18 195–202 3-methylphenyl
Meclizine dihydrochloride 1104-22-9 C₂₅H₂₉Cl₃N₂ 463.87 210–214 4-chlorobenzhydryl, 3-methylbenzyl
1-(o-Tolyl)piperazine dihydrochloride 70849-60-4 C₁₁H₁₆Cl₂N₂ 249.17 238–240 2-methylphenyl (ortho position)
Piperazine dihydrochloride hydrate 142-64-3 C₄H₁₀N₂·2HCl·xH₂O 159.02 (anhydrous) Not specified Unsubstituted piperazine core
mCPP (1-(3-Chlorophenyl)piperazine dihydrochloride) N/A C₁₀H₁₃Cl₂N₂ 246.14 Not specified 3-chlorophenyl

Notes:

  • Meclizine dihydrochloride (CAS 1104-22-9) is a therapeutic antihistamine with a bulkier benzhydryl group, contributing to its higher molecular weight and distinct receptor-binding profile .
  • 1-(o-Tolyl)piperazine dihydrochloride (CAS 70849-60-4) is a positional isomer of the target compound, differing in the methyl group’s placement (ortho vs. meta), which affects steric hindrance and solubility .
  • Piperazine dihydrochloride hydrate (CAS 142-64-3) lacks aryl substituents, making it a simpler scaffold for veterinary or industrial applications .
  • mCPP (meta-chlorophenylpiperazine) replaces the methyl group with chlorine, altering its serotonin receptor affinity and psychoactive properties .

Pharmacological and Functional Differences

  • Antihistaminic Activity : Meclizine exhibits strong antihistaminic and anticholinergic effects, whereas this compound lacks documented therapeutic activity .
  • mCPP’s chlorine substituent increases serotonin receptor (5-HT) agonism, linked to psychoactive effects like euphoria and migraines .
  • Safety Profiles: Meclizine is FDA-approved for vertigo and nausea, with well-established safety data .

Biological Activity

Overview

1-(3-Methylphenyl)piperazine dihydrochloride hydrate, with the molecular formula C11H18Cl2N2, is a derivative of piperazine known for its diverse applications in biological research and medicinal chemistry. This compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders and as a precursor in drug synthesis.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. It is known to act as a ligand for serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in mood regulation and anxiety disorders. The compound's mechanism may involve:

  • Serotonin Receptor Modulation : The compound can enhance or inhibit serotonin signaling, which is vital for treating depression and anxiety.
  • Cholinergic Activity : Some studies suggest that it may also interact with cholinergic pathways, potentially impacting cognitive functions and memory.

Biological Activities

This compound exhibits several biological activities, which can be summarized as follows:

  • Antidepressant Effects : Research indicates that piperazine derivatives can possess antidepressant properties through their action on serotonin pathways.
  • Neuroprotective Effects : The compound has been studied for its neuroprotective capabilities, particularly in models of neurodegenerative diseases.
  • Anticancer Potential : Some studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

  • A study published in MDPI highlighted the anticancer activity of piperazine derivatives, including this compound. The research demonstrated that these compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .
  • Another investigation focused on the detection of piperazine derivatives in biological samples, revealing that compounds similar to 1-(3-Methylphenyl)piperazine could lead to significant physiological effects such as increased heart rate and pupil dilation when abused .

Data Table: Biological Activity Summary

Activity Description Reference
AntidepressantModulates serotonin receptors to alleviate symptoms of depression
NeuroprotectiveProtects neuronal cells from damage in models of neurodegeneration
AnticancerInduces apoptosis in cancer cell lines; potential for use in cancer therapy
Physiological EffectsCan cause tachycardia and pupil dilation when misused

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other piperazine derivatives:

Compound Biological Activity Key Findings
1-benzylpiperazine (BZP)Stimulant effects; can cause euphoriaAssociated with recreational use
1-(3-chlorophenyl)piperazine (mCPP)Anxiety-inducing; serotonergic effectsLinked to adverse psychological effects
1-(3-trifluoromethylphenyl)piperazine (TFMPP)Sedative effects; used in combination with BZPAlters mood; potential for abuse

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-methylphenyl)piperazine dihydrochloride hydrate in academic research?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 3-methylphenylpiperazine precursors and hydrochloric acid under controlled conditions. For example, analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) are synthesized by reacting aryl halides with N-methylpiperazine in alkaline media, followed by HCl treatment to form the dihydrochloride salt . Key steps include refluxing in ethanol or water, purification via recrystallization (using solvents like ethanol or acetone), and vacuum drying to isolate the hydrate form .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Characterization requires a multi-technique approach:

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates.
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for hydrate confirmation .
  • Stability : Thermogravimetric analysis (TGA) to assess dehydration behavior under controlled heating .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Toxicity Mitigation : Acute oral toxicity (Category 3) and skin irritation (Category 2) necessitate immediate decontamination with water and medical evaluation if exposed .
  • Waste Disposal : Neutralize aqueous solutions with sodium bicarbonate before disposal in designated chemical waste containers to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of novel derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to simulate reaction mechanisms and identify transition states .
  • Docking Studies : Molecular docking (AutoDock Vina) can predict binding affinities to biological targets (e.g., serotonin receptors), guiding structural modifications for enhanced activity .
  • Data Feedback : Experimental results (e.g., IC₅₀ values) are fed back into computational models to refine predictions, creating a closed-loop optimization system .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Meta-Analysis : Conduct systematic reviews using tools like PRISMA to aggregate data from heterogeneous studies, adjusting for variables like assay type (e.g., radioligand binding vs. functional cAMP assays) .
  • Methodological Harmonization : Standardize protocols (e.g., cell lines, buffer pH) to reduce inter-lab variability. For example, use HEK293 cells stably expressing human 5-HT₁A receptors for consistent receptor binding assays .
  • Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to identify outliers and confirm reproducibility .

Q. How can factorial design optimize reaction parameters for scaled-up synthesis of this compound?

  • Methodological Answer :

  • Factor Selection : Identify critical variables (e.g., temperature, molar ratio of reactants, reaction time) using preliminary screening (Plackett-Burman design) .
  • Optimization : Implement a central composite design (CCD) to model interactions between factors. For example, a 2³ factorial design might reveal that increasing temperature from 80°C to 100°C reduces reaction time by 40% without compromising yield .
  • Validation : Confirm optimal conditions with triplicate runs, achieving >95% yield and >99% purity via HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE
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1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE

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